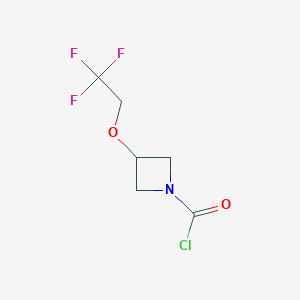

3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl chloride

Description

Properties

IUPAC Name |

3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClF3NO2/c7-5(12)11-1-4(2-11)13-3-6(8,9)10/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPHGCMZIVSISG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)Cl)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl chloride typically involves the reaction of azetidine with trifluoroethanol and phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Azetidine + Trifluoroethanol: The azetidine ring is reacted with trifluoroethanol in the presence of a suitable catalyst to form 3-(2,2,2-Trifluoroethoxy)azetidine.

3-(2,2,2-Trifluoroethoxy)azetidine + Phosgene: The intermediate product is then reacted with phosgene to introduce the carbonyl chloride functional group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles.

Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form the corresponding carboxylic acid and hydrochloric acid.

Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines or alcohols, typically under mild conditions.

Hydrolysis: Water or aqueous base, often at room temperature.

Reduction: Reducing agents like lithium aluminum hydride, under anhydrous conditions.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted amides or esters.

Hydrolysis: Formation of 3-(2,2,2-Trifluoroethoxy)azetidine-1-carboxylic acid.

Reduction: Formation of 3-(2,2,2-Trifluoroethoxy)azetidine-1-methanol.

Scientific Research Applications

3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl chloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with various biological molecules, potentially leading to its bioactive properties. The trifluoroethoxy group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A comparative analysis of 3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl chloride and related compounds is presented below, focusing on structural motifs, reactivity, and applications.

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)

| Property | This compound | Trifluoromethanesulfonyl Chloride |

|---|---|---|

| Molecular Formula | C₆H₇ClF₃NO₂ | CClF₃O₂S |

| Molecular Weight | 217.6 g/mol | 168.52 g/mol |

| Key Functional Groups | Azetidine, trifluoroethoxy, carbonyl chloride | Sulfonyl chloride, trifluoromethyl |

| Reactivity | Electrophilic acyl chloride; nucleophilic azetidine | Strong sulfonating agent |

| Applications | Pharmaceutical intermediates | Sulfonation reactions, catalysis |

While both compounds contain trifluoromethyl/trifluoroethoxy groups and reactive chloride moieties, their core structures dictate divergent reactivities. Trifluoromethanesulfonyl chloride is a potent sulfonating agent with broad utility in catalysis, whereas this compound’s azetidine ring enables stereoselective synthesis of nitrogen-containing drugs .

2-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine Hydrochloride (CAS: 1803592-03-1)

This structurally related compound shares the trifluoroethoxy substituent but replaces the azetidine-carbonyl chloride with a phenethylamine backbone. Key differences include:

- Reactivity : The absence of a carbonyl chloride reduces electrophilicity, favoring amine-mediated reactions (e.g., Schiff base formation) over acylations.

- Commercial Status : Available for R&D use in bulk quantities, unlike the discontinued this compound .

Fluorinated Azetidine Derivatives

Azetidine-containing fluorinated compounds are increasingly prominent in drug discovery due to their balanced ring strain (enhancing reactivity) and metabolic stability. For example:

- Azetidine-3-carboxylic acid derivatives: Used as proline analogs in peptide mimetics. The trifluoroethoxy variant offers improved lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs .

- Azetidine sulfonamides : Explored as protease inhibitors. The carbonyl chloride in this compound could facilitate rapid conjugation with nucleophilic residues in target enzymes .

Research Findings and Industrial Relevance

- Pharmaceutical Utility : Fluorinated azetidines are prioritized in fragment-based drug design for their ability to modulate pharmacokinetic properties. The trifluoroethoxy group in this compound may enhance blood-brain barrier penetration, a critical factor in CNS drug development .

- Synthetic Challenges : The azetidine ring’s strain complicates large-scale synthesis, necessitating optimized reaction conditions to avoid ring-opening side reactions.

- Safety and Handling : As with most acyl chlorides, this compound requires stringent handling protocols to prevent hydrolysis or exothermic reactions with protic solvents .

Biological Activity

3-(2,2,2-Trifluoroethoxy)azetidine-1-carbonyl chloride is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, along with a carbonyl chloride functional group and a trifluoroethoxy moiety. The trifluoroethoxy group enhances the compound's lipophilicity and metabolic stability, making it attractive for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its mechanism involves:

- Binding Affinity : The trifluoroethoxy group increases the binding affinity to enzymes or receptors, potentially modulating various signaling pathways.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes that are crucial in disease processes, such as cancer progression and microbial infections.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : The compound has been investigated for its efficacy against various bacterial strains. Its structural components may enhance its ability to penetrate bacterial membranes and disrupt cellular functions.

- Anticancer Activity : Similar azetidine derivatives have shown promise in inhibiting key pathways involved in cancer cell proliferation. For instance, compounds containing azetidine rings have demonstrated activity against vascular endothelial growth factor receptor 2 (VEGFR-2), which is significant in cancer therapy due to its role in angiogenesis.

Research Findings

A summary of key studies investigating the biological activity of this compound is presented in the table below:

| Study | Objective | Findings |

|---|---|---|

| Investigate antimicrobial properties | Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. | |

| Evaluate anticancer potential | Showed inhibition of VEGFR-2 in vitro with IC50 values indicating effective anti-angiogenic properties. | |

| Assess enzyme modulation | Indicated potential to modulate enzyme activity related to cancer metabolism. |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Efficacy : In a study assessing the antibacterial activity of azetidine derivatives, this compound exhibited significant antibacterial effects against resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of cell wall synthesis and membrane integrity.

- Cancer Cell Line Studies : Research involving human cancer cell lines demonstrated that the compound could reduce cell viability significantly at concentrations as low as 10 µM. The study indicated that the compound interfered with cell cycle progression and induced apoptosis in breast cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.